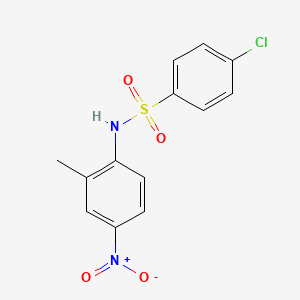![molecular formula C24H30N4O4 B11944307 N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide CAS No. 123372-67-8](/img/structure/B11944307.png)
N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE: is a chemical compound with the molecular formula C24H30N4O4 and a molecular weight of 438.531. It is a derivative of hydrazide and is known for its unique structural properties, which make it a valuable compound in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE typically involves the reaction of sebacic acid with 4-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted hydrazides
Aplicaciones Científicas De Investigación
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazide derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes .
Mecanismo De Acción
The mechanism of action of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation
Comparación Con Compuestos Similares
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:
SEBACIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE: Differentiated by the presence of chlorine atoms.
SEBACIC BIS(3,4-DIMETHOXYBENZYLIDENE)HYDRAZIDE: Contains methoxy groups instead of hydroxyl groups.
SEBACIC BIS(4-METHOXYBENZYLIDENE)HYDRAZIDE: Features a methoxy group at the para position
These compounds share similar synthetic routes and applications but differ in their chemical reactivity and biological activities.
Propiedades
Número CAS |
123372-67-8 |
|---|---|
Fórmula molecular |
C24H30N4O4 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C24H30N4O4/c29-21-13-9-19(10-14-21)17-25-27-23(31)7-5-3-1-2-4-6-8-24(32)28-26-18-20-11-15-22(30)16-12-20/h9-18,29-30H,1-8H2,(H,27,31)(H,28,32)/b25-17+,26-18+ |
Clave InChI |
QBHDKQXPLADXIB-RPCRKUJJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)













